2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
CAS No.: 942007-49-0
Cat. No.: VC4355392
Molecular Formula: C20H18ClN3O3
Molecular Weight: 383.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942007-49-0 |
---|---|
Molecular Formula | C20H18ClN3O3 |
Molecular Weight | 383.83 |
IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |
Standard InChI Key | IABGOYKWUVNNIW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 4-chlorophenyl group. The 1-position of this ring is linked via an acetamide bridge to a 2-methoxybenzyl moiety. This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and molecular interactions .
Physicochemical Properties
Based on structural analogs and computational predictions, key properties include:
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₈ClN₃O₃ |
Molecular Weight | 383.83 g/mol |
logP (Partition Coefficient) | 3.8 (estimated) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 59.2 Ų |
These values suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility for target engagement .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Pyridazinone Core Formation: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields 4-chlorophenylhydrazine, which reacts with ethyl acetoacetate to form the pyridazinone ring.
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Acetamide Bridge Installation: The pyridazinone intermediate undergoes N-alkylation with chloroacetyl chloride, introducing the acetamide backbone.
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Benzyl Group Coupling: Reaction with 2-methoxybenzylamine in the presence of a coupling agent (e.g., HATU) finalizes the structure.
Industrial Considerations
Scale-up requires optimization of:
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Catalysis: Palladium-based catalysts for efficient C–N bond formation.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
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Yield Enhancement: Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) improve reaction efficiency.
Comparative Analysis with Structural Analogs
The 2-methoxybenzyl group in the query compound may improve blood-brain barrier penetration compared to phenyl-substituted analogs.
Future Research Directions
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Target Identification: Proteomic studies to map binding partners.
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SAR Exploration: Modifying the methoxy position or pyridazinone substituents.
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In Vivo Testing: Pharmacokinetic profiling in rodent models.
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